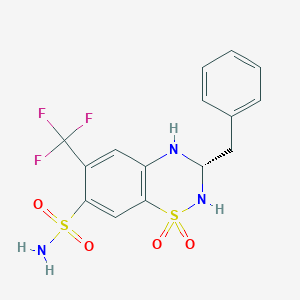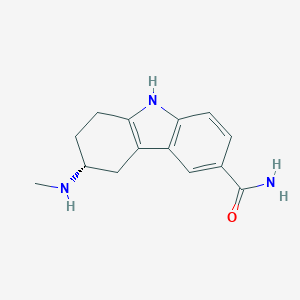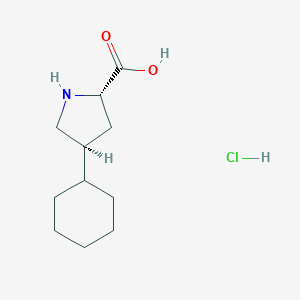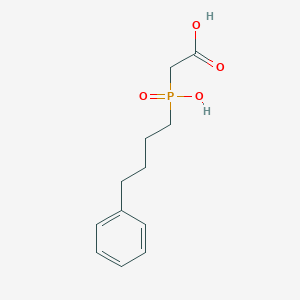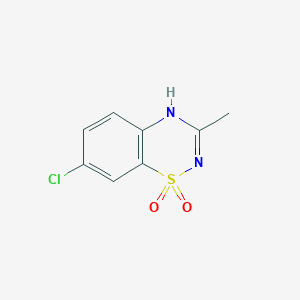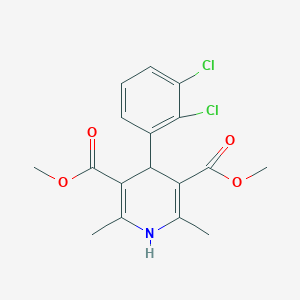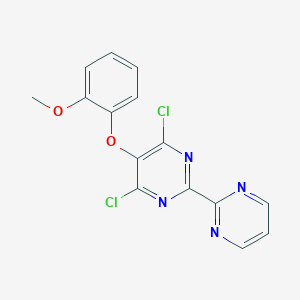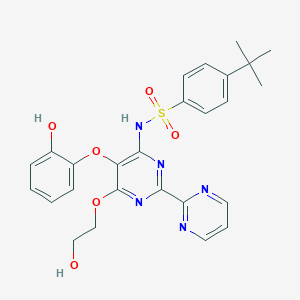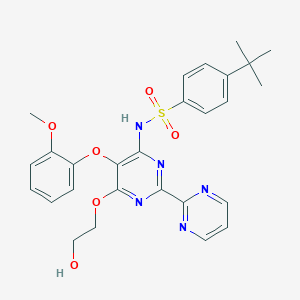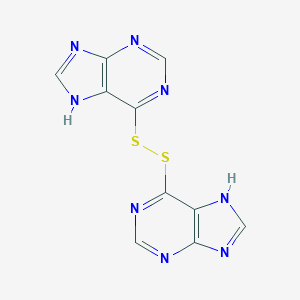
巯基嘌呤二硫化物
描述
Mercaptopurine disulfide is a compound with the molecular formula C10H6N8S2 . It is a derivative of the traditional anticancer drug 6-mercaptopurine (6-MP), which has been dimerized to form a disulfide bond-containing drug dimer .
Synthesis Analysis
The synthesis of Mercaptopurine disulfide involves the dimerization of 6-MP to form a disulfide bond-containing drug dimer . This process is achieved via the oxidization of iodine . Another study also mentioned the synthesis of asymmetrical disulfides as an essential alteration in progressive investigation in pharmaceutical chemistry .Molecular Structure Analysis
The molecular structure of Mercaptopurine disulfide includes a disulfide bond and two purine rings . The IUPAC name of the compound is 6-(7H-purin-6-yldisulfanyl)-7H-purine . The InChI and Canonical SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis
Mercaptopurine disulfide, as a derivative of 6-MP, is expected to undergo similar chemical reactions. 6-MP itself is known to compete with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP) .Physical And Chemical Properties Analysis
Mercaptopurine disulfide has a molecular weight of 302.3 g/mol . Other computed properties include an XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .科学研究应用
电化学性质和氧化机制
巯基嘌呤二硫化物在电化学氧化过程中表现出特定的行为,不同pH值下表现出不同的特性。戈亚尔、拉斯托基和桑加尔(2001)等人的研究关注其在水溶液中的电化学氧化过程,揭示了它是如何从6-巯基嘌呤核糖苷的氧化中形成的,以及在水溶液中的不稳定性和衰变过程。这项研究为巯基嘌呤二硫化物的电化学特性及其在电化学和药物分析中的潜在应用提供了见解(Goyal, Rastogi, & Sangal, 2001)。抗癌活性
巯基嘌呤二硫化物衍生物的抗癌性质一直是一个重要的研究领域。Saour、Hussein和Jassim(2015)合成并评估了一系列巯基嘌呤衍生物,包括二硫化物、席夫碱、噁唑和酰胺产物,针对不同的癌症细胞系。这项研究突出了巯基嘌呤二硫化物在开发新的抗癌药物中的潜力(Saour, Hussein, & Jassim, 2015)。互变异构和质子化模式
Pazderski等人(2007)的研究利用核磁共振光谱研究了双(6-嘌呤基)二硫化物和6-巯基嘌呤的离子形式中的互变异构和质子化模式。他们的发现有助于理解巯基嘌呤二硫化物在不同溶剂中的化学行为,这对于其在药物设计和药物分析中的应用至关重要(Pazderski, Toušek, Sitkowski, Kozerski, & Szłyk, 2007)。电化学稳定性和药物传递应用
Sharma、Sambra、Verma和Verma(1997)以及Luján-Upton和Okamoto(1996)等人的研究探讨了巯基嘌呤二硫化物及其衍生物的电化学稳定性,对开发药物传递系统具有重要意义。这些研究有助于理解巯基嘌呤二硫化物在控制药物释放中的作用以及其在经皮药物传递中的潜力(Sharma, Sambra, Verma, & Verma, 1997); (Luján-Upton & Okamoto, 1996)。谷胱甘肽耗竭和细胞毒性调节
Kirk Dl(1987)和Kirkpatrick(1987)研究了巯基嘌呤二硫化物衍生物与谷胱甘肽的相互作用以及它们对细胞毒性的影响。这些研究提供了关于这些化合物如何调节细胞中谷胱甘肽水平、影响其抗肿瘤活性并暗示潜在的治疗应用的见解(Kirk Dl, 1987); (Kirkpatrick, 1987)。自组装单分子膜和生理稳定性
Kolodziej、Fernández-Trillo和Rodríguez(2017)研究了巯基嘌呤二硫化物等硫醇和二硫化物在生理条件下作为自组装单分子膜在金电极上的稳定性。这项研究对于开发稳定且生物相容性表面用于生物医学应用具有重要意义(Kolodziej, Fernández-Trillo, & Rodríguez, 2017)。药物递送和靶向
Zhao等人(2014年)开发了一种基于介孔二氧化硅纳米颗粒的氧化还原响应性递送系统,利用二硫键连接的巯基嘌呤。这项研究突出了巯基嘌呤二硫在靶向药物递送方面的潜力,特别适用于需要控制释放和特定靶向治疗的情况(Zhao, Geng, Wang, Gao, Huang, Wang, Zhang, & Wang, 2014)。
未来方向
Research is ongoing to improve the therapeutic efficacy and safety of 6-MP and its derivatives. One study discussed the development of a drug/carrier dual redox-responsive system based on 6-MP dimer-loaded cysteine polymer nanoparticles for enhanced lymphoma therapy . This approach could provide new options for improving the applications of traditional drugs and developing drug delivery systems with enhanced drug effects and high safety .
属性
IUPAC Name |
6-(7H-purin-6-yldisulfanyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNKLXSTZWVSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198084 | |
| Record name | Mercaptopurine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptopurine disulfide | |
CAS RN |
49808-20-0 | |
| Record name | Mercaptopurine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(6-purinyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine,6'-dithiobis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mercaptopurine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-disulfanediylbis(9H-purine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCAPTOPURINE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
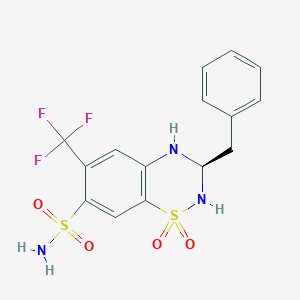
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

